molecular formula C6H8O B1631374 (2Z,4E)-Hexa-2,4-dienal

(2Z,4E)-Hexa-2,4-dienal

Cat. No. B1631374
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-IAROGAJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(e, e)-2, 4-Hexadienal, also known as fema 3429, belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (e, e)-2, 4-Hexadienal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, (e, e)-2, 4-hexadienal is primarily located in the cytoplasm. Outside of the human body, (e, e)-2, 4-hexadienal can be found in a number of food items such as fishes, nuts, garden tomato, and fruits. This makes (e, e)-2, 4-hexadienal a potential biomarker for the consumption of these food products.

Scientific Research Applications

Stereoselective Synthesis

A stereoselective approach to synthesize 2Z,4E-dienals has been developed, using the addition of organometallic reagents to pyrylium salts. This method produces dienals with high stereochemical purity, which can be further modified without losing their stereochemical integrity. Such dienals have applications in synthesizing components like those in brown Hawaiian seaweeds essential oils (Furber, Herbert, & Taylor, 1989).

Synthesis of Piperidine Derivatives

Hexa-2,4-dienal has been used in the synthesis of hydroxylated piperidine derivatives. This involves a Diels-Alder reaction, demonstrating the potential of 2Z,4E-dienals in complex organic syntheses (Hussain & Wyatt, 1993).

Intermediate in Strobilurin B Synthesis

(2Z,4E)-Hexa-2,4-dienal serves as a key intermediate in the synthesis of strobilurin B, highlighting its role in the preparation of complex natural products (Popovsky, Stepanov, & Grigorieva, 2012).

Divergent Reactions with Allenes

The compound's versatility is shown in reactions with allenols and allenones. These reactions produce diverse compounds, including 2-pyrrolines and 6-oxo-hexa-2,4-dienals, useful in various synthetic applications (Alcaide et al., 2017).

One-pot Synthesis of Mitomycin Skeleton

A one-pot synthesis approach using [E,E]-hexa-2,4-dienal leads to the Diels-Alder cycloadduct, which is a key step in synthesizing the mitomycin skeleton, a significant compound in medicinal chemistry (Defoin, Fritz, Geffroy, & Streith, 1986).

Synthesis of Natural Products

2,4-Dienals, including (2Z,4E)-hexa-2,4-dienal, have been synthesized for use in creating natural products like navenone A and Otanthus maritima amide, demonstrating the compound's applicability in natural product synthesis (Yang, Shi, Xiao, Wen, & Huang, 1990).

Intramolecular Redox Reactions

In subcritical water conditions, (2Z,4E)-hexa-2,4-dienal undergoes intramolecular redox reactions to produce non-conjugated Z-enoic acids, highlighting its potential in green chemistry applications (Chen et al., 2012).

Utilization in Polyene Natural Product Synthesis

The synthesis of 2Z,4E-dienals via organometallic additions to pyrylium salts is a valuable method for polyene natural product synthesis. This methodology has been extended to synthesize important compounds like retinal and its analogues (Taylor, Hemming, & Medeiros, 1995).

Cross-Coupling Reactions

(2Z,4E)-Hexa-2,4-dienal is used in palladium-catalyzed cross-coupling reactions with organozinc reagents, producing functional dienic aldehydes. This highlights its role in sophisticated chemical syntheses (Vicart, Saboukoulou, Ramondenc, & Plé, 2003).

Partition Chromatography

The compound's utility in chromatographic systems for separating various aldehydes and ketones demonstrates its importance in analytical chemistry (Corbin, Schwartz, & Keeney, 1960).

Synthesis of Chiral Polyhydrofluorene Frameworks

(2Z,4E)-Hexa-2,4-dienal has been used in the asymmetric Diels–Alder cycloadditions to construct chiral polyhydrofluorene frameworks, showcasing its application in creating complex chiral structures (Yue, Ran, Yang, Du, & Chen, 2018).

Synthesis of Hydroxy-γ-sanshool

The compound played a crucial role in synthesizing hydroxy-γ-sanshool, a key step in producing complex natural products (Gao, Zhou, Chen, Xiao, Li, & Huang, 2021).

Synthesis of Conjugated Dienic Aldehydes

(2Z,4E)-Hexa-2,4-dienal is used in synthesizing conjugated dienic aldehydes, which are vital intermediates in natural product synthesis (Badanyan, Makaryan, Ovanesyan, & Panosyan, 2001).

properties

Product Name

(2Z,4E)-Hexa-2,4-dienal

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

(2Z,4E)-hexa-2,4-dienal

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4-

InChI Key

BATOPAZDIZEVQF-IAROGAJJSA-N

Isomeric SMILES

C/C=C/C=C\C=O

SMILES

CC=CC=CC=O

Canonical SMILES

CC=CC=CC=O

density

0.896-0.902 (20°)

physical_description

Yellow liquid;  powerful but sweet-green aroma, in dilution pleasant citrusy green

solubility

Slightly soluble in water;  miscible in oils
soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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